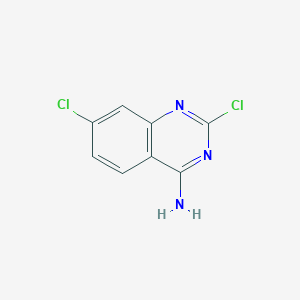

2,7-Dichloroquinazolin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dichloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSMJCRTQBMITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) of each signal provide a wealth of structural information.

For 2,7-dichloroquinazolin-4-amine, the aromatic region of the ¹H NMR spectrum is particularly diagnostic. The spectrum, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), displays three distinct signals corresponding to the protons on the benzene (B151609) portion of the quinazoline (B50416) ring. mdpi.com

A doublet observed at approximately δ 8.26 ppm with a coupling constant (J) of 8.8 Hz is assigned to the proton at position 5 (H-5). This splitting pattern arises from its coupling to the adjacent H-6.

A doublet of doublets at δ 7.58 ppm (J = 8.9, 2.1 Hz) corresponds to the H-6 proton, which is coupled to both H-5 and H-8.

The proton at position 8 (H-8) appears as a doublet at δ 7.68 ppm (J = 2.1 Hz), showing coupling only to H-6.

Furthermore, a broad singlet is observed at approximately δ 8.47 ppm, which integrates to two protons. This signal is characteristic of the primary amine (-NH₂) protons at position 4. mdpi.com The broadness of this peak is typical for amine protons due to quadrupole broadening and potential chemical exchange with residual water in the solvent. The specific chemical shifts and coupling constants confirm the 2,7-dichloro substitution pattern.

| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.26 | d | 8.8 |

| H-6 | 7.58 | dd | 8.9, 2.1 |

| H-8 | 7.68 | d | 2.1 |

| -NH₂ (4) | 8.47 | bs | - |

| Data recorded in DMSO-d₆. mdpi.com (d = doublet, dd = doublet of doublets, bs = broad singlet) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal. For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms of the quinazoline ring system.

Published data for the compound in DMSO-d₆ shows signals at δ 163.83, 158.65, 152.25, 139.04, 126.81, 126.50, 125.91, and 112.0 ppm. mdpi.com The chemical shifts can be assigned to the specific carbon atoms based on known substituent effects and comparison with related structures.

Carbons bearing a chlorine atom (C-2 and C-7) and those double-bonded to nitrogen (C-4 and C-8a) are significantly deshielded and appear at lower fields. The signal at δ 163.83 ppm is assigned to C-4, which is bonded to the electronegative amino group.

The signal at δ 158.65 ppm corresponds to C-2, which is attached to a chlorine atom and two nitrogen atoms.

The quaternary carbons C-8a and C-4a typically resonate around δ 152.25 and 112.0 ppm, respectively.

The remaining signals correspond to the carbons of the aromatic ring (C-5, C-6, C-7, C-8).

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-4 | 163.83 |

| C-2 | 158.65 |

| C-8a | 152.25 |

| C-7 | 139.04 |

| C-5 | 126.81 |

| C-8 | 126.50 |

| C-6 | 125.91 |

| C-4a | 112.00 |

| Data recorded in DMSO-d₆. mdpi.com |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for unambiguously confirming the connectivity and regiochemistry, especially in substituted heterocyclic systems. Techniques such as COSY, HSQC, and HMBC are employed to verify the substitution pattern of 4-aminoquinazolines. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-6 with H-8, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would show correlations between H-5 and C-5, H-6 and C-6, and H-8 and C-8, allowing for the definitive assignment of these carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2- to 3-bond) correlations between protons and carbons. To confirm the 4-amino substitution, one would look for a correlation between the NH₂ protons (at δ ~8.47 ppm) and the carbon atoms at C-4, C-4a, and C-5. A key correlation would be the three-bond coupling (³JCH) between the NH proton and the C4a carbon, which provides definitive proof of the substitution site. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features.

As a primary aromatic amine, the most diagnostic signals are those from the -NH₂ group. orgchemboulder.com

N-H Stretching: Two distinct, medium-intensity bands are expected in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

N-H Bending: A sharp absorption band is expected between 1650-1580 cm⁻¹, which is due to the N-H scissoring (bending) vibration. orgchemboulder.com

C-N Stretching: The stretching vibration for the aromatic C-N bond typically appears as a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Other expected absorptions include:

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

C=N and C=C Stretching: Multiple bands in the 1620-1450 cm⁻¹ region due to stretching vibrations within the quinazoline ring system.

C-Cl Stretching: Absorptions for C-Cl bonds typically appear in the fingerprint region (below 800 cm⁻¹), which can be complex but contribute to the unique spectral signature of the molecule.

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric Stretch | Primary Amine (N-H) | 3500 - 3300 (two bands) |

| Bending (Scissoring) | Primary Amine (N-H) | 1650 - 1580 |

| Stretch | Aromatic C-N | 1335 - 1250 |

| Stretch | Aromatic C=C / C=N | 1620 - 1450 |

| Stretch | Aromatic C-H | > 3000 |

| Stretch | Aryl C-Cl | < 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons in conjugated systems and chromophores.

The quinazoline ring system is an extended chromophore. Its UV-Vis spectrum is characterized by absorptions corresponding to π → π* and n → π* electronic transitions. researchgate.net

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. For quinazoline derivatives, these bands often appear in the 220-280 nm range and can show fine structure.

n → π Transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen lone pairs) into π* antibonding orbitals. These absorptions occur at longer wavelengths, often above 300 nm.

The substituents on the quinazoline ring significantly influence the absorption maxima (λmax). The amino group (-NH₂) at the 4-position acts as a powerful auxochrome, donating its lone pair of electrons into the aromatic system. This conjugation causes a bathochromic (red) shift, moving the absorption bands to longer wavelengths compared to the unsubstituted quinazoline. The chlorine atoms also act as auxochromes, further modifying the electronic properties and the resulting spectrum. The analysis of these electronic transitions is crucial for understanding the photophysical properties of the molecule. researchgate.netnih.gov

Application in Stability and Photostability Studies

Stability testing is crucial for understanding how a chemical compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation and photostability studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule. nih.govresearchgate.net These studies are typically conducted following the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1B for photostability testing. researchgate.netich.org

Forced degradation studies for a compound like this compound would involve exposing it to stress conditions more severe than standard accelerated stability testing. nih.govsapub.org This helps in developing stability-indicating analytical methods and understanding the degradation pathways. biomedres.us

While specific experimental photostability data for this compound is not extensively documented in publicly available literature, studies on similar quinazoline derivatives and other therapeutic agents provide insight. nih.gov For instance, photodegradation can lead to oxidation, particularly at electron-rich sites, or cleavage of the heterocyclic rings. nih.gov The presence of halogen substituents, like the two chlorine atoms in this compound, can influence the electronic distribution and thus affect the molecule's susceptibility to photolytic degradation. nih.gov Any degradation would be monitored and quantified using chromatographic methods like HPLC, and the degradation products would be characterized by mass spectrometry. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) provides the precise molecular weight, confirming its elemental composition.

The molecular formula of this compound is C₈H₅Cl₂N₃. The expected molecular ion peak (M⁺) in its mass spectrum would correspond to its molecular weight. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in three distinct peaks for the molecular ion:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1. msu.edu

Expected Fragmentation Pattern: Electron ionization (EI) mass spectrometry typically causes the molecule to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps in structural elucidation. uni-saarland.de For this compound, the fragmentation would likely proceed through several key pathways based on general fragmentation rules for aromatic and heterocyclic amines. miamioh.eduslideshare.net

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic rings is the elimination of a neutral hydrogen cyanide (HCN) molecule.

Loss of Chlorine: Cleavage of the carbon-chlorine bond can occur, leading to the loss of a chlorine radical (Cl•), resulting in a fragment ion at [M-35]⁺ or [M-37]⁺.

Ring Cleavage: The quinazoline ring system itself can undergo cleavage, leading to various smaller charged fragments.

The table below outlines the theoretically expected key ions in the mass spectrum of this compound.

| m/z Value (for ³⁵Cl) | Ion Formula | Description |

|---|---|---|

| 213 | [C₈H₅³⁵Cl₂N₃]⁺ | Molecular Ion [M]⁺ |

| 215 | [C₈H₅³⁵Cl³⁷ClN₃]⁺ | Isotopic Molecular Ion [M+2]⁺ |

| 217 | [C₈H₅³⁷Cl₂N₃]⁺ | Isotopic Molecular Ion [M+4]⁺ |

| 178 | [C₈H₅³⁵ClN₃]⁺ | Loss of a Cl radical |

| 151 | [C₇H₄³⁵ClN₂]⁺ | Loss of Cl and HCN |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like halogens) in a compound. elementar.comhoriba.com This analysis is critical for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its stoichiometric composition and purity. rsc.org The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample. ucalgary.ca

For this compound (C₈H₅Cl₂N₃), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimentally determined values are then compared to these theoretical percentages. A close agreement between the experimental and theoretical values (typically within ±0.4%) is considered evidence of the compound's purity and correct elemental composition.

The table below shows the calculated theoretical elemental percentages for this compound.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 44.92 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.36 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 33.14 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 19.64 |

| Total | 214.055 | 100.00 |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). scispace.com It provides valuable information about the thermal stability, decomposition temperatures, and degradation kinetics of a material.

A TGA thermogram plots the percentage of weight loss against increasing temperature. For this compound, the TGA curve would be expected to remain flat at lower temperatures, indicating stability. As the temperature increases, a sharp drop in mass would signify the onset of thermal decomposition.

While a specific TGA thermogram for this compound is not readily found in the literature, studies on other substituted quinazolines and related heterocyclic compounds provide a basis for expected behavior. researchgate.netchristuniversity.in The thermal stability of quinazoline derivatives is significantly influenced by the nature and position of their substituents. scispace.com For instance, research on other chlorinated heterocyclic compounds suggests that the presence of chloro-substituents can enhance thermal stability. mdpi.com The decomposition of this compound would likely occur in a single or multi-step process at an elevated temperature, reflecting the breaking of bonds within the molecule and the volatilization of the resulting fragments. scispace.com

The table below summarizes the typical data obtained from a TGA experiment, with hypothetical but representative values for a stable heterocyclic compound like this compound.

| Parameter | Description | Expected Observation |

|---|---|---|

| Initial Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | Expected to be relatively high, likely above 200°C, indicating good thermal stability. mdpi.com |

| Decomposition Range | The temperature range over which the main decomposition event(s) occur. | May show one or more distinct steps depending on the degradation pathway. scispace.com |

| Residual Mass | The percentage of mass remaining at the end of the analysis. | For an organic compound that fully decomposes and volatilizes, this would be close to 0%. |

Computational Chemistry and in Silico Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are built on the principle that the activity of a molecule is a function of its physicochemical and structural properties. nih.gov By establishing a mathematical relationship, QSAR can predict the activity of new or yet-to-be-synthesized compounds, guiding medicinal chemists in designing more potent molecules. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities is compiled. Molecular descriptors, which are numerical representations of the molecules' properties (e.g., topological, electronic, physicochemical), are then calculated. nih.gov Using statistical methods, a mathematical equation is generated that links these descriptors to the observed activities.

In the context of quinazoline (B50416) derivatives, QSAR models have been developed to predict various biological activities, including anticancer effects. nih.gov These models help identify which structural features of the quinazoline core and its substituents are crucial for the desired pharmacological effect.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. In a ligand-based approach, this model is derived from a set of active molecules, even when the structure of the target receptor is unknown.

For classes of compounds related to 2,7-dichloroquinazolin-4-amine, such as 6-arylquinazolin-4-amines, pharmacophore models have been successfully generated. nih.gov These models have characterized the key structural properties necessary for potent inhibition of targets like Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), providing valuable insights for the design of new inhibitors. nih.gov

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of structure-activity relationships by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. mdpi.com

Studies on related quinoline (B57606) and quinazoline derivatives have utilized 3D-QSAR to gain insights into their inhibitory activities. nih.govmdpi.com The resulting models, often visualized as contour maps, highlight regions where bulky groups, positive or negative charges, or other features would likely increase or decrease a compound's potency. nih.gov The statistical robustness of these models is crucial for their predictive power. mdpi.com

| Model Type | Target | q² (Cross-validated R²) | R²pred (External Validation) | Source |

|---|---|---|---|---|

| CoMFA | LSD1 Inhibitors (Tetrahydroquinolines) | 0.778 | 0.709 | mdpi.com |

| CoMSIA | LSD1 Inhibitors (Tetrahydroquinolines) | 0.764 | 0.713 | mdpi.com |

| 3D-QSAR | Clk4 Inhibitors (6-Arylquinazolin-4-amines) | 0.79 | - | nih.gov |

| 3D-QSAR | Dyrk1A Inhibitors (6-Arylquinazolin-4-amines) | 0.82 | - | nih.gov |

Machine learning algorithms are increasingly being applied to develop sophisticated and highly predictive QSAR models. nih.govdrugtargetreview.com These methods can handle complex, non-linear relationships between molecular descriptors and biological activity. drugtargetreview.com

Commonly used machine learning techniques in QSAR include:

Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). nih.gov

Artificial Neural Networks (ANN): Computational models inspired by the structure of biological neural networks. ANNs are capable of modeling highly complex and non-linear data and have been used to build QSAR models for predicting the IC50 values of 4-aminoquinoline (B48711) analogs as potential SARS-CoV-2 Mpro inhibitors. nih.govnih.gov

Support Vector Machines (SVM): A supervised learning algorithm that has shown high predictive performance in large-scale QSAR modeling. nih.gov

Random Forest (RF): An ensemble learning method that constructs multiple decision trees and merges them to get a more accurate and stable prediction. RF has been successfully used to develop predictive QSAR models for antitrypanosomal activity. nih.gov

These machine learning approaches have proven effective in building robust QSAR models for various heterocyclic compounds, including quinazoline and quinoline derivatives, aiding in the virtual screening and design of new drug candidates. drugtargetreview.comnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding the molecular basis of a drug's action and for predicting the binding affinity between a ligand and its target. nih.gov

For derivatives of the quinazoline scaffold, molecular docking has been extensively used to predict their binding modes and affinities with a variety of biological targets. These studies provide critical information on the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

For instance, docking studies on 4-anilinoquinazoline (B1210976) derivatives, which can be synthesized from a dichloroquinazoline intermediate, have investigated their potential as DNA gyrase inhibitors. nih.govnih.gov These simulations predicted the binding energies and identified key amino acid residues within the enzyme's active site that interact with the ligands. One such study reported a derivative showing a low binding energy (ΔGbind) of -8.16 Kcal/mol, indicating a strong predicted interaction with DNA gyrase. nih.govnih.gov Other research has used docking to evaluate quinazoline derivatives as potential inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and the main protease (Mpro) of SARS-CoV-2. ijcce.ac.irekb.eg

| Quinazoline Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| 4-Anilinoquinazolines | DNA Gyrase | -8.16 | Not specified | nih.govnih.gov |

| Quinazolin-2,4-diones | COVID-19 Mpro | -9.6 | GLN127, LYS5, LYS137 | ekb.eg |

| 4-Anilinoquinazolines | EGFR | -6.39 | Not specified | ijcce.ac.ir |

| 4-Anilinoquinazolines | VEGFR-2 | -8.24 | Not specified | ijcce.ac.ir |

Elucidation of Ligand-Receptor Interactions

The quinazoline scaffold is a well-established pharmacophore, particularly prominent in the design of protein kinase inhibitors. Computational docking studies are frequently employed to elucidate the binding modes of quinazoline derivatives within the ATP-binding sites of various kinases. For analogs of this compound, the 4-aminoquinazoline core typically serves as a hinge-binding motif.

In silico models predict that the quinazoline ring system orients along the peptide strand that connects the two domains of a kinase. Key interactions generally involve the nitrogen at position 1 (N1) of the quinazoline ring, which acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone NH group of a hinge region amino acid (e.g., Met-109 in p38 kinase or Leu-83 in CDK2). The amino group at the C4 position often projects into the ATP pocket, where substituents can be modified to achieve selectivity and potency. The chlorine atoms at positions 2 and 7 on the quinazoline ring are predicted to engage in hydrophobic and halogen-bonding interactions, further anchoring the ligand within the active site. The specific interactions can vary depending on the target protein, but this general binding mode is a recurring feature for this class of compounds.

Molecular docking simulations of 4-anilinoquinazoline derivatives, which are structurally related to this compound, have shown that the anilino substituent projects into a hydrophobic pocket within the protein's interior. nih.gov These computational studies are instrumental in rational drug design, allowing for the optimization of substituents on the quinazoline core to enhance binding affinity and selectivity for a desired biological target.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction

In silico ADMET prediction is a critical component of modern drug discovery, aiming to identify and eliminate compounds with poor pharmacokinetic or toxicological profiles early in the development process. For this compound and its derivatives, various computational models are used to estimate their behavior in the human body.

Computational tools and web servers are utilized to predict the pharmacokinetic properties of quinazoline derivatives. These predictions cover key areas such as gastrointestinal absorption, bioavailability, plasma protein binding, and metabolic stability. For instance, studies on novel quinazolin-4-one derivatives have used platforms like SwissADME and PreADMET to predict that the compounds have the potential to be orally active agents. researchgate.net These models analyze the molecule's physicochemical properties to forecast its absorption and distribution. The predictions suggest that many quinazoline-based compounds exhibit good bioavailability. researchgate.net The goal of this profiling is to prioritize compounds that are likely to reach their target in sufficient concentrations and have a desirable duration of action.

Drug-likeness rules are sets of guidelines used to evaluate whether a chemical compound is likely to be an orally active drug in humans. These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. wikipedia.orgunits.it The compound this compound is assessed against several common filters.

Lipinski's Rule of Five: This rule states that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass less than 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgunits.itresearchgate.net

Ghose Filter: This filter provides a different set of parameters for drug-likeness, defining a qualifying range for properties like log P, molecular weight, molar refractivity, and the total number of atoms. wikipedia.org

Veber Rules: These rules emphasize molecular flexibility and polar surface area as key determinants of oral bioavailability. A compound is predicted to have good oral bioavailability if it has 10 or fewer rotatable bonds and a polar surface area no greater than 140 Ų.

The predicted physicochemical properties of this compound are generally favorable across these rules, suggesting it possesses a drug-like profile.

| Parameter | Predicted Value for this compound | Lipinski's Rule | Ghose Filter | Veber Rule |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 214.06 | <500 | 160-480 | N/A |

| Hydrogen Bond Donors | 2 | ≤5 | N/A | N/A |

| Hydrogen Bond Acceptors | 3 | ≤10 | N/A | N/A |

| Log P (Predicted) | ~2.5-3.0 | ≤5 | -0.4 to 5.6 | N/A |

| Molar Refractivity (Predicted) | ~55-60 | N/A | 40-130 | N/A |

| Total Atom Count | 18 | N/A | 20-70 | N/A |

| Polar Surface Area (PSA) (Ų) | ~52 | N/A | N/A | ≤140 |

| Rotatable Bonds | 0 | N/A | N/A | ≤10 |

The ability of a compound to cross the blood-brain barrier is a crucial property for drugs targeting the central nervous system (CNS) and a feature to be avoided for peripherally acting drugs. nih.gov In silico models, often employing machine learning algorithms like support vector machines (SVM), are used to predict BBB permeability. nih.gov These models use molecular descriptors such as molecular weight, lipophilicity (logP), and polar surface area. For this compound, its relatively low molecular weight and moderate lipophilicity suggest it may have the potential to cross the BBB. However, definitive prediction requires sophisticated quantitative structure-activity relationship (QSAR) models that have been trained on large datasets of compounds with known BBB permeability. frontiersin.org

Inhibition of cytochrome P450 enzymes is a major cause of drug-drug interactions. researchgate.netnih.gov Computational models are widely used to predict whether a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). researchgate.netnih.gov Nitrogen-containing heterocyclic compounds, such as quinazolines, are known to sometimes interact with the heme iron of CYP enzymes, leading to inhibition. frontiersin.org In silico screening of this compound against various predictive models would be necessary to assess its potential for CYP inhibition. These models analyze structural motifs and physicochemical properties associated with known CYP inhibitors to flag potential liabilities. frontiersin.org

Computational toxicology aims to predict the potential toxicity of chemical structures, thereby reducing the need for extensive animal testing. nih.gov Methods like quantitative structure-toxicity relationship (QSTR) analysis are used to correlate chemical structures with toxic endpoints such as mutagenicity (e.g., Ames test) and tumorigenicity. nih.gov These models screen for toxicophores—specific chemical substructures known to be associated with toxicity. For this compound, a computational assessment would involve searching its structure for known toxicophores and using statistical models to predict its likelihood of causing adverse effects like mutagenicity. Such in silico toxicity assessments are a standard part of the preclinical safety evaluation of new chemical entities. mdpi.com

Density Functional Theory (DFT) Calculations for Reaction Mechanism Analysis and Regioselectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively employed to understand the reaction mechanisms and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the quinazoline scaffold. While specific DFT studies on this compound are not extensively documented, valuable insights can be drawn from studies on structurally similar compounds, such as 2,4-dichloroquinazolines.

Theoretical and experimental studies have demonstrated that in nucleophilic aromatic substitution reactions involving 2,4-dichloroquinazoline (B46505) precursors, the substitution of the chlorine atom at the 4-position is highly favored. nih.gov DFT calculations reveal that the carbon atom at the 4-position of the quinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack. nih.gov This increased electrophilicity at the C4 position, compared to the C2 position, leads to a lower activation energy for the nucleophilic attack at this site, thus explaining the observed regioselectivity. nih.gov

This principle of regioselectivity is crucial in the synthesis of various 4-aminoquinazoline derivatives, which are considered privileged structures in medicinal chemistry due to their wide range of biological activities. nih.gov The selective replacement of the chlorine atom at the C4 position allows for the controlled introduction of various amine nucleophiles, leading to the synthesis of 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines. nih.gov

The presence of the chlorine atom at the 7-position in this compound is expected to influence the electronic properties of the quinazoline ring system. However, the fundamental principle of higher reactivity at the C4 position for nucleophilic substitution is likely to be maintained. DFT calculations can precisely model the electron distribution and predict the activation energies for nucleophilic attack at both the C4 and C7 positions, providing a quantitative understanding of the regioselectivity in this specific compound.

Table 1: Key Parameters from DFT Calculations for Regioselectivity in Dichloroquinazolines

| Parameter | C4 Position | C2 Position | Implication for Reactivity |

| LUMO Coefficient | Higher | Lower | More susceptible to nucleophilic attack |

| Activation Energy (for SNAr) | Lower | Higher | Kinetically favored reaction site |

Molecular Dynamics Simulations (Potential for Future Research)

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While specific MD simulation studies focused solely on this compound are not prevalent in the literature, this technique holds significant potential for future research, particularly in the context of drug discovery and materials science. MD simulations can provide detailed insights into the dynamic behavior of this molecule and its interactions with biological macromolecules or other materials.

The broader class of quinazoline derivatives has been the subject of numerous MD simulation studies to investigate their potential as therapeutic agents. abap.co.intandfonline.comfrontiersin.orgbenthamdirect.comnih.gov These studies often focus on understanding the binding stability and interaction patterns of quinazoline-based inhibitors with their target proteins, such as kinases, which are crucial in cancer therapy. frontiersin.orgbenthamdirect.com

For this compound, future MD simulation research could explore several key areas:

Protein-Ligand Interactions: If this compound or its derivatives are identified as having biological activity, MD simulations can be employed to model their binding to the active site of the target protein. This can help in understanding the key amino acid residues involved in the interaction, the stability of the protein-ligand complex, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions). abap.co.inbenthamdirect.com This information is invaluable for the rational design of more potent and selective inhibitors.

Conformational Analysis: MD simulations can be used to explore the conformational landscape of this compound and its derivatives. Understanding the preferred conformations in different environments (e.g., in aqueous solution versus a protein binding pocket) is crucial for structure-activity relationship (SAR) studies.

Permeability and Transport: MD simulations can be utilized to study the permeation of this compound across biological membranes. This can provide insights into its potential bioavailability and ability to reach its intracellular target.

Table 2: Potential Future Research Applications of Molecular Dynamics Simulations for this compound

| Research Area | Objective | Potential Insights |

| Drug Design and Discovery | To investigate the binding of this compound derivatives to biological targets. | Identification of key binding interactions, prediction of binding affinity, guidance for lead optimization. |

| Materials Science | To study the self-assembly and intermolecular interactions of this compound. | Understanding of crystal packing, prediction of material properties. |

| Biophysics | To model the interaction of this compound with lipid bilayers. | Insights into membrane permeability and potential mechanisms of cellular uptake. |

Biological Activities and Pharmacological Potential of 2,7 Dichloroquinazolin 4 Amine Derivatives

Anticancer Activity

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for developing inhibitors that target a diverse array of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

A primary mechanism of action for many 4-aminoquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a major role in regulating the proliferation and survival of cancer cells. ekb.eg Overexpression and mutations of EGFR are linked to numerous malignancies. mdpi.com These small molecule inhibitors typically function by competing with ATP at the kinase's binding site, thereby blocking downstream signaling. ekb.eg

Research has led to the synthesis of numerous potent 4-anilinoquinazoline derivatives. For instance, a series of derivatives featuring a benzylidene hydrazine carboxamide moiety demonstrated exceptional anti-proliferative activity against various cancer cell lines, including A549 (lung), HepG2 (liver), MCF-7 (breast), and H1975 (lung) cells. ekb.eg Two compounds from this series, compound 14 and compound 44 , showed remarkable inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically significant gefitinib-resistant mutant EGFRL858R/T790M. ekb.eg Similarly, another study on quinazoline-based thiazole derivatives identified compound 4i as having potent activity against MCF-7, HepG2, and A549 cells. nih.gov

Inhibition of Other Kinases (e.g., VEGFR-2, JAK2, MPS1, PLK1)

Beyond EGFR, the versatile quinazoline (B50416) scaffold has been adapted to inhibit other critical kinases involved in cancer progression.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. nih.gov Novel 2-chloro-4-anilino-quinazoline derivatives have been developed as potent inhibitors of VEGFR-2. nih.gov

JAK2: The Janus kinase (JAK) family, particularly JAK2, is involved in signaling pathways that regulate cell growth and survival. nih.gov Aberrant JAK2 signaling is associated with various diseases, including myeloproliferative neoplasms. nih.gov While specific inhibitors based on the 2,7-dichloroquinazolin-4-amine core are less documented, structurally related compounds with a 7-chloroquinolin-4-amine moiety have been identified as selective JAK2 inhibitors, demonstrating the potential of this chemical class to target the JAK family. nih.gov

MPS1: Monopolar spindle 1 (MPS1) is a dual-specificity kinase that plays an essential role in the spindle assembly checkpoint, a crucial mechanism for ensuring proper chromosome segregation during mitosis. medchemexpress.comcaymanchem.com Upregulation of MPS1 is found in numerous tumor types, making it an attractive oncology target. researchgate.net While many MPS1 inhibitors feature different core structures, a pyrazolo[4,3-h]quinazoline derivative has been identified as a potent inhibitor, highlighting the adaptability of the broader quinazoline scaffold. semanticscholar.org

PLK1: Polo-like kinase 1 (PLK1) is another key regulator of mitosis, and its overexpression is linked with oncogenesis. mdpi.com A class of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives has been discovered as highly potent and specific inhibitors of PLK1, showing activity in cancer cell lines and in vivo tumor models. mdpi.com

Multi-Targeted Anticancer Agents (e.g., EGFR/VEGFR, EGFR/HDAC dual inhibition)

A promising strategy in cancer therapy is the development of single molecules that can inhibit multiple targets simultaneously, which may offer synergistic effects and overcome drug resistance. nih.gov

EGFR/VEGFR Dual Inhibition: Given that EGFR and VEGFR-2 signaling pathways are inter-correlated, dual inhibition is a rational approach to enhance anticancer activity. rsc.org Several series of 4-anilinoquinazoline derivatives have been designed and synthesized as potent dual inhibitors of both EGFR and VEGFR-2. nih.govnih.gov For example, compound 8o , a 2-chloro-4-anilino-quinazoline derivative, was found to be a potent dual inhibitor. nih.govrsc.org Another study identified compounds 15a and 15b as having strong inhibitory potencies against both kinases. nih.gov

EGFR/HDAC Dual Inhibition: Histone deacetylases (HDACs) are another important class of anticancer targets. nih.govnih.gov The concept of designing chimeric molecules that integrate the pharmacophores of EGFR inhibitors (the quinazoline core) and HDAC inhibitors (a zinc-binding group like hydroxamic acid) has been successfully demonstrated. benthamdirect.com These hybrid compounds have shown strong anti-proliferative activity. benthamdirect.com For instance, quinazoline-chalcone hybrids were developed as selective dual inhibitors of HDAC and EGFR, with one derivative showing potent activity against multiple cancer cell lines.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and pyrimidines, essential for DNA replication. benthamdirect.com It is a well-established target for anticancer and antimicrobial drugs. While classical antifolates have limitations, novel non-classical inhibitors are being explored. Derivatives of the related pyrrolo[3,2-f]quinazoline scaffold have been identified as potent, tight-binding inhibitors of DHFR. benthamdirect.com One such diaminopyrroloquinazoline derivative potently inhibits E. coli DHFR with a Ki value of 7.42 nM and shows marked selectivity over human DHFR, making it a promising candidate for antibiotic development. benthamdirect.com Other 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines were found to be potent inhibitors of both fungal and human DHFR, with Ki values in the picomolar range, and were highly active against an array of tumor cell lines.

Modulation of Cell Cycle and Apoptosis Pathways

A key outcome of the inhibition of targets like EGFR by quinazoline derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: Treatment of cancer cells with active 4-aminoquinazoline derivatives has been shown to halt cell cycle progression. For example, compound 14 , an EGFR inhibitor, was found to arrest A549 lung cancer cells in the S phase, while compound 44 arrested the same cells in the G0 phase. ekb.eg Another study reported that a series of 4-aminoquinazoline derivatives caused G1 cell cycle arrest through the inhibition of PI3K signaling. nih.gov

Induction of Apoptosis: The ultimate fate of cancer cells treated with these compounds is often apoptosis. Staining assays have confirmed that potent EGFR-inhibiting quinazoline derivatives can induce remarkable apoptosis in A549 cells. ekb.eg The mechanism can involve the mitochondrial-dependent apoptotic pathway, which is triggered by the suppression of key survival signaling pathways. nih.gov

Tubulin Polymerization Inhibition

In addition to acting as kinase inhibitors, the versatile 4-aminoquinazoline scaffold has also been utilized to develop inhibitors of tubulin polymerization, a different but equally validated anticancer strategy. These agents disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.

Several studies have shown that 4-anilinoquinazoline derivatives can act as tubulin polymerization inhibitors by targeting the colchicine binding site on tubulin. mdpi.com One of the most potent compounds identified, 5f (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one), exhibited high cytotoxic activity with GI50 values in the low nanomolar range and significant potency against tubulin assembly (IC50 of 0.77 µM). Further research into N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives also confirmed their role as inhibitors of tubulin polymerization that disrupt cellular microtubule networks and induce G2/M phase cell cycle arrest and apoptosis. nih.gov This demonstrates that the 4-anilinoquinazoline core can be modulated to target either tyrosine kinases or tubulin, depending on the specific substitutions. mdpi.com

Activity Against Breast Cancer Resistance Protein (BCRP) and Poly-(ADP-ribose)-polymerase (PARP)

Derivatives of the quinazoline scaffold have been investigated for their potential to inhibit key proteins involved in cancer cell survival and drug resistance, such as the Breast Cancer Resistance Protein (BCRP) and Poly-(ADP-ribose)-polymerase (PARP).

Breast Cancer Resistance Protein (BCRP) , also known as ABCG2, is an ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance (MDR) in cancer by effluxing chemotherapeutic drugs out of cancer cells. mdpi.com The overexpression of BCRP is a major cause of treatment failure in chemotherapy. nih.gov A series of twenty-two quinazolinamine derivatives were synthesized and evaluated for their ability to inhibit BCRP. nih.gov Among these, a cyclopropyl-containing quinazolinamine (Compound 22 in the study) was identified as a dual inhibitor of both BCRP and P-glycoprotein (P-gp), another important ABC transporter. nih.gov An azide-containing derivative (Compound 33 in the study) demonstrated specific BCRP inhibitory activity. nih.gov Mechanistic studies revealed that these compounds can increase the intracellular concentration of anticancer drugs like mitoxantrone in BCRP-overexpressing cells by competitively inhibiting the transporter's efflux function. nih.gov Further research into 2-phenyl-4-anilino-substituted quinazolines has shown that specific substitutions on the anilino ring, such as NO2, CN, and CF3, can lead to very high BCRP inhibition potencies. nih.govresearchgate.net One such compound, an anilinoquinazoline with a phenyl group at position 2 and a meta-nitro substitution on the 4-anilino ring (Compound 20 in the study), exhibited inhibitory potency even higher than Ko143, a well-known potent BCRP inhibitor. nih.gov

Poly-(ADP-ribose)-polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the single-strand break repair pathway. researchgate.netnih.gov Inhibiting PARP in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, can lead to cell death through a concept known as synthetic lethality. mdpi.comuspharmacist.com Novel 4-hydroxyquinazoline derivatives have been designed and synthesized as PARP inhibitors. mdpi.com One compound from this series, referred to as B1, demonstrated superior cytotoxicity in primary PARPi-resistant cell lines. mdpi.com It dose-dependently suppressed intracellular PAR formation and enhanced markers of DNA damage. mdpi.com Further studies have explored dual inhibitors targeting both PARP1 and bromodomain-containing protein 4 (BRD4), leading to the development of compound BP44, which showed high selectivity for both targets and induced synthetic lethality in triple-negative breast cancer models. nih.gov

Table 1: Activity of Quinazoline Derivatives against BCRP and PARP

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Cyclopropyl-containing quinazolinamine | BCRP and P-gp | Dual inhibitor, reverses multidrug resistance. | nih.gov |

| Azide-containing quinazolinamine | BCRP | Potent and specific BCRP inhibitor. | nih.gov |

| 2-Phenyl-4-anilinoquinazolines | BCRP | Substitutions on the anilino ring (e.g., NO2, CN, CF3) lead to high potency. | nih.govresearchgate.net |

| 4-Hydroxyquinazolines | PARP | Overcomes primary PARP inhibitor resistance in cancer cell lines. | mdpi.com |

| Quinazolinone-based dual inhibitor | PARP1 and BRD4 | High selectivity for both targets, induces synthetic lethality in triple-negative breast cancer. | nih.gov |

Antimicrobial Activity

Quinazoline derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives were synthesized and showed moderate antimicrobial activities against six bacterial strains. researchgate.net Another study on 6,7-dimethoxyquinazoline derivatives also reported antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Klebsiella (Gram-negative). researchgate.net

The antibacterial activity is often influenced by the specific substitutions on the quinazoline core. For instance, 4-alkylaminoquinazoline derivatives have been shown to increase the susceptibility of resistant Gram-negative bacteria to various antibiotics. nih.gov One such derivative, 4-(3-morpholinopropylamino)-quinazoline, potentiated the activity of antibiotics like chloramphenicol and norfloxacin against strains overexpressing efflux pumps. nih.gov Similarly, thiazole-quinolinium derivatives have shown potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative organisms. rsc.org

Table 2: Antibacterial Activity of Quinazoline Derivatives

| Derivative Class | Gram-Positive Strains | Gram-Negative Strains | Key Findings | Reference |

|---|---|---|---|---|

| 1-Methyl-3-substituted quinazoline-2,4-diones | Various | Various | Exhibited moderate antimicrobial activities. | researchgate.net |

| 6,7-Dimethoxyquinazolines | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Klebsiella | Screened for antimicrobial activity. | researchgate.net |

| 4-Alkylaminoquinazolines | - | Resistant isolates | Restored antibiotic activity in resistant Gram-negative bacteria. | nih.gov |

| Thiazole-quinolinium derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus | NDM-1 Escherichia coli | Possess good potent bactericidal activity. | rsc.org |

| Quinazolin-4(3H)-one derivatives | B. subtilis, S. aureus | S. typhimurium, E. coli | Potent antimicrobial activity, with some compounds targeting DNA gyrase. | mdpi.com |

Quinazolinone derivatives have also been evaluated for their antifungal properties. A study investigating newly synthesized quinazolinone compounds found that they exhibited significant antifungal activity against seven types of plant pathogenic fungi. mdpi.com These fungi included Rhizoctonia solani, Fusarium oxysporum, and Colletotrichum species. mdpi.com The inhibitory effect was concentration-dependent, with activity observed at both 150 and 300 mg/L. mdpi.com One particular compound showed a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com Another study on 7-chloroquinolin-4-yl arylhydrazone derivatives also reported antifungal activity against several Candida species. researchgate.netnih.gov

Table 3: Antifungal Activity of Quinazolinone Derivatives

| Pathogenic Fungi | Inhibition Rate (%) at 300 mg/L (for select compound) | Reference |

|---|---|---|

| Rhizoctonia solani AG1 | Not specified | mdpi.com |

| Phytophthora parasitica var. nicotianae | Not specified | mdpi.com |

| Fusarium verticillioides | Not specified | mdpi.com |

| Sphaeropsis sapinea | Not specified | mdpi.com |

| Fusarium oxysporum f. sp. Niveum | 62.42% | mdpi.com |

| Colletotrichum fructicola | Not specified | mdpi.com |

| Colletotrichum acutatum | Not specified | mdpi.com |

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to antibiotics. nih.gov Derivatives of the quinazoline scaffold have shown promise in inhibiting biofilm formation. A library of compounds based on a 2-aminoquinazoline scaffold was found to have biofilm inhibition activity against Mycobacterium smegmatis. nih.gov

Furthermore, novel 4(3H)-quinazolinonyl aminopyrimidine derivatives have been synthesized and tested for their ability to inhibit biofilm formation in both Gram-positive (methicillin-resistant Staphylococcus aureus - MRSA) and Gram-negative (Acinetobacter baumannii) bacteria. nih.gov Certain analogues with specific phenyl substituents showed efficient inhibition of biofilm formation in MRSA with IC50 values in the low micromolar range. nih.gov A study on 7-methoxyquinoline derivatives also reported antibiofilm activity against pathogenic microbes isolated from urinary tract infections, with one compound showing over 90% inhibition of biofilm extension for E. coli, P. aeruginosa, and C. neoformans at a concentration of 10.0 µg/mL. mdpi.com

Table 4: Anti-Biofilm Activity of Quinazoline Derivatives

| Derivative Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 2-Aminoquinazolines | Mycobacterium smegmatis | Identified with biofilm inhibition activity. | nih.gov |

| 4(3H)-Quinazolinonyl aminopyrimidines | Methicillin-resistant Staphylococcus aureus (MRSA) | Efficiently inhibited biofilm formation with IC50 values of 20.7-22.4 μM. | nih.gov |

| 7-Methoxyquinolines | E. coli, P. aeruginosa, C. neoformans | High percentage of biofilm extension inhibition at low concentrations. | mdpi.com |

The emergence of multi-drug resistant (MDR) bacteria is a major global health threat. Quinazoline derivatives have been investigated as potential agents against these challenging pathogens.

Acinetobacter baumannii : Pyrrolo[3,2-f]quinazoline derivatives have shown potent antibacterial activities against MDR A. baumannii strains, with minimum inhibitory concentrations (MICs) as low as 0.5–16 µg/mL. nih.gov These compounds were significantly more potent than the control drug trimethoprim. nih.gov Another study reported that a chlorinated derivative containing a 2-aminooxazole moiety showed promising activity against A. baumannii, including biofilm-producing strains, and acted synergistically with the antibiotic colistin. nih.gov

Staphylococcus aureus : Acyclic diamine derivatives have been synthesized and tested for their antimicrobial activity against multi-drug resistant Staphylococcus aureus (MDRSA). nih.gov One compound, in particular, demonstrated an MIC of 50 μg/mL against MDRSA. nih.gov Additionally, 1,3,4-oxadiazole derivatives have been shown to restrict the growth of multidrug-resistant S. aureus strains, with some derivatives showing a 16- to 32-fold increase in activity compared to the parent compound. unime.it

Table 5: Activity of Quinazoline Derivatives Against MDR Bacteria

| Derivative Class | MDR Strain | MIC Range | Key Findings | Reference |

|---|---|---|---|---|

| Pyrrolo[3,2-f]quinazolines | Acinetobacter baumannii | 0.5–32 µg/mL | Significantly stronger antibacterial activity than trimethoprim. | nih.gov |

| Chlorinated 2-aminooxazole derivative | Acinetobacter baumannii | 15.63–62.5 µM | Bactericidal activity and synergistic interaction with colistin. | nih.gov |

| Acyclic diamines | Staphylococcus aureus (MDRSA) | 50 µg/mL (for lead compound) | Demonstrated antimicrobial and antibiofilm activity. | nih.gov |

| 1,3,4-Oxadiazoles | Staphylococcus aureus (MDRSA) | Not specified | Enhanced activity against a cohort of MDRSA strains. | unime.it |

Antiviral Activity (e.g., HIV-1, Dengue Virus)

The quinazoline scaffold has also been explored for the development of antiviral agents.

Dengue Virus (DENV): Dengue is a mosquito-borne viral infection that is a major public health concern in many parts of the world. semanticscholar.orgnih.gov Several studies have reported the potential of quinoline (B57606) and quinazolinone derivatives as inhibitors of DENV. Phenotypic screening identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of Zika virus (ZIKV) replication, which also exhibited broad and potent activities against DENV with EC50 values as low as 86 nM. nih.gov Another study focused on 4-anilinoquinolines as DENV inhibitors, identifying several lead compounds with potent antiviral activity against DENV and Venezuelan equine encephalitis virus (VEEV). mdpi.com One compound, N1-(6-bromoquinolin-4-yl)-N3-methylbenzene-1,3-diamine, showed an EC50 of 0.24 µM against DENV. mdpi.com

Human Immunodeficiency Virus (HIV-1): HIV-1 integrase is a key enzyme for the replication of the virus, and its inhibition is a validated strategy for antiretroviral therapy. nih.gov Novel bifunctional quinolonyl diketo acid derivatives have been designed and synthesized as HIV-1 integrase inhibitors. nih.gov One such derivative showed good antiviral efficacy in HIV-1 infected cells with an EC50 of 4.29 μM and low cytotoxicity. nih.gov Additionally, isoquinoline-based derivatives have been synthesized as CXCR4 antagonists, which is a major coreceptor for HIV entry, and have shown antiviral activity against HIV-1. mdpi.com

Table 6: Antiviral Activity of Quinazoline and Related Derivatives

| Derivative Class | Virus | Target/Mechanism | Potency (EC50) | Reference |

|---|---|---|---|---|

| 2,3,6-Trisubstituted quinazolinones | Dengue Virus (DENV) | ZIKV/DENV replication inhibition | As low as 86 nM | nih.gov |

| 4-Anilinoquinolines | Dengue Virus (DENV) | Not specified | 0.24 µM (for lead compound) | mdpi.com |

| Bifunctional quinolonyl diketo acids | HIV-1 | Integrase inhibition | 4.29 µM (for lead compound) | nih.gov |

| Isoquinoline-based derivatives | HIV-1 | CXCR4 antagonism | Not specified | mdpi.com |

Anti-inflammatory and Analgesic Properties

Quinazoline derivatives have been widely recognized for their potential as anti-inflammatory and analgesic agents. dntb.gov.uaresearchgate.net Research has shown that various substitutions on the quinazoline ring system can lead to significant activity, in some cases comparable or superior to established drugs. nih.gov

A study involving new 2,4,6-trisubstituted-quinazoline derivatives identified thirteen compounds with significant anti-inflammatory activity and four compounds that were more potent analgesic agents than the reference drug, indomethacin. nih.gov Another series of novel quinazolinones, designed to be selective COX-2 inhibitors, also demonstrated considerable anti-inflammatory and analgesic effects in vivo. nih.gov For instance, certain derivatives conjugated with ibuprofen or thioacetohydrazide not only showed potent anti-inflammatory action but also completely abolished pain response in animal models. nih.gov

The anti-inflammatory mechanism of some quinazoline derivatives is suggested to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins that mediate inflammation and pain. derpharmachemica.comresearchgate.net For example, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were evaluated for their anti-inflammatory potential, with one compound exhibiting the highest activity with an IC50 value of 1.772 µg/ml in an in vitro protein denaturation assay. derpharmachemica.comresearchgate.net Additionally, some 2,3,6-trisubstituted quinazolinone derivatives showed anti-inflammatory activity in the range of 10.28–53.33%, with the most active compounds being less ulcerogenic than the standard drug phenylbutazone. mdpi.com

| Compound Series | Key Findings | Reference Compound | Source |

|---|---|---|---|

| 2,4,6-Trisubstituted-quinazolines | 4 compounds showed more potent analgesic activity. 13 compounds showed significant anti-inflammatory activity. | Indomethacin | nih.gov |

| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazolines | Compound 4 showed the highest activity with an IC50 of 1.772 µg/ml. | Diclofenac sodium | derpharmachemica.comresearchgate.net |

| 2,3,6-Trisubstituted quinazolinones | Showed a variable activity range of 10.28–53.33%. | Phenylbutazone | mdpi.com |

| Quinazolinones conjugated with ibuprofen or thioacetohydrazide | Showed superior COX-2 selectivity and potent analgesic activity, with one compound completely abolishing pain. | Celecoxib | nih.gov |

Antimalarial Activity (e.g., against Plasmodium falciparum)

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for novel antimalarial agents. nih.govimrpress.com Quinazoline and quinazolinone derivatives have been identified as a promising class of compounds in the search for new malaria treatments. imrpress.comscialert.net

Much of the interest in this area stems from the natural product febrifugine (B1672321), an alkaloid isolated from the Chinese plant Dichroa febrifuga, which contains a quinazolinone moiety and is known for its potent antimalarial properties. nih.govnih.gov Synthetic analogs based on the structure of febrifugine have been developed and tested. One study reported a series of 2,3-substituted quinazolin-4(3H)-one derivatives that exhibited antimalarial activities against Plasmodium berghei in mice. nih.gov These studies suggest that the 4-quinazolinone moiety is crucial for the antimalarial activity. nih.gov

In the quest for new drug targets, Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH) has been identified as an essential enzyme for the parasite's growth. frontiersin.org A series of novel hybrid quinazolin-2,4-dione analogs were synthesized and evaluated in silico for their potential to inhibit pfDHODH. Molecular docking studies showed that these compounds had strong binding affinities to the active site of the enzyme, indicating their potential as antimalarial candidates. frontiersin.org

Enzyme and Receptor Modulatory Effects Beyond Major Therapeutic Areas

The versatility of the quinazoline scaffold extends to the modulation of other enzyme and receptor systems beyond those already discussed. A notable example is the activity of quinazolin-4-one derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). nih.gov

The mGlu7 receptor is widely expressed in brain regions associated with emotion, cognition, and reward, and its modulation is being explored for potential therapeutic applications in psychiatric disorders like schizophrenia. nih.gov In a study focused on discovering new mGlu7 NAMs, a library of compounds was screened, and active compounds were identified within the quinazolinone chemotype. One compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171 ), was found to have an mGlu7 IC50 of 6.14 µM and was selective over other group III mGlu receptors. This compound demonstrated antipsychotic-like activity in animal models, suggesting the potential for this class of derivatives in treating schizophrenia. nih.gov

Adenosine A2a Receptor Inhibition

The adenosine A2A receptor (A2AR) has been identified as a key therapeutic target for a range of conditions, including neurodegenerative diseases and cancer. The 2-aminoquinazoline heterocycle is a promising scaffold for the development of new A2AR antagonists. Research has focused on synthesizing new derivatives with substitutions at the C6 and C7 positions of the quinazoline core to enhance antagonist activity and improve properties like solubility.

Initial studies identified 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a potent A2AR antagonist. Building on this, further modifications were explored, including substitutions at the C7 position. One notable derivative, compound 5m (7-methoxy-4-(furan-2-yl)quinazolin-2-amine), demonstrated a high affinity for the human A2A receptor (hA2AR) with a Kᵢ value of 5 nM and showed functional antagonist activity with an IC₅₀ of 6 µM in a cyclic AMP assay. mdpi.commdpi.comnih.gov Further structure-activity relationship (SAR) studies led to the development of other potent compounds by introducing aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents, which maintained high binding affinities while improving solubility. mdpi.commdpi.comnih.gov For instance, compounds 9x and 10d showed Kᵢ values of 21 nM and 15 nM, respectively. mdpi.commdpi.comnih.gov These findings highlight that modifications at the C7 position of the quinazolin-4-amine scaffold are critical for potent A2A receptor antagonism.

Table 1: Activity of Quinazolin-4-amine Derivatives at the Adenosine A2a Receptor

| Compound | Substitution Pattern | Kᵢ (nM) | IC₅₀ (µM) |

|---|---|---|---|

| 5m | 7-methoxy-4-(furan-2-yl) | 5 | 6 |

| 9x | C2/C7 substitutions | 21 | 9 |

| 10d | C2/C7 substitutions | 15 | 5 |

Histamine H4 Receptor Counter-Antagonism

The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily involved in inflammatory and immunological processes. Ligands that act as inverse agonists at the H4R are of significant interest for their potential anti-inflammatory effects. The quinazoline scaffold has been successfully utilized to develop potent H4R inverse agonists.

Optimization of a series of quinazoline-containing H4R ligands led to the discovery of sulfonamide-substituted analogues with high affinity and inverse agonist activity. medchemexpress.comnih.gov A key finding was that chloro-substitution on the quinazoline ring is beneficial for this activity. For example, 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide (compound 54) was identified as a potent H4R inverse agonist with a pKᵢ value of 8.31. medchemexpress.comnih.gov A scaffold hopping approach, guided by in silico modeling, also identified other potent 6-chloro-quinazoline derivatives. nih.gov Among them, 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499) was found to be a potent human H4R inverse agonist with a pKᵢ of 8.12. nih.gov These compounds were also found to possess anti-inflammatory properties in in vivo models. medchemexpress.comnih.gov

Table 2: Inverse Agonist Activity of Chloro-Substituted Quinazoline Derivatives at the Histamine H4 Receptor

| Compound | Chemical Name | pKᵢ |

|---|---|---|

| Compound 54 | 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide | 8.31 |

| VUF10499 | 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine | 8.12 |

P-glycoprotein Inhibition for Combating Multidrug Resistance in Cancer

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of the efflux pump P-glycoprotein (P-gp) is a primary mechanism. P-gp inhibitors can be co-administered with anticancer drugs to reverse this resistance. The quinazoline scaffold has proven to be a valuable template for designing novel and potent P-gp inhibitors.

A series of N-phenylquinazolin-4-amine derivatives were designed and synthesized to reverse P-gp-mediated MDR. One of the most promising compounds, 12k , showed high potency in reversing doxorubicin resistance in K562/A02 cancer cells, with an EC₅₀ value of 57.9 nM. mdpi.com This compound was found to increase the intracellular accumulation of doxorubicin and inhibit the P-gp ATPase activity without affecting CYP3A4 activity or P-gp expression. mdpi.com Other research has identified quinazolinamine derivatives as dual inhibitors of both P-gp and another important ABC transporter, Breast Cancer Resistance Protein (BCRP). Compounds such as 4, 5, 22, 23, 24, and 27 were highlighted as effective dual inhibitors with improved metabolic stability, offering a potential advantage in overcoming MDR.

Table 3: P-glycoprotein Inhibitory Activity of Quinazoline Derivatives

| Compound | Activity | Measurement | Value |

|---|---|---|---|

| 12k | Reversal of Doxorubicin Resistance | EC₅₀ | 57.9 nM |

| Compounds 4, 5, 22-24, 27 | Dual BCRP and P-gp Inhibition | - | Effective |

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues like the liver and adipose tissue. mdpi.com Overactivity of 11β-HSD1 is linked to metabolic syndrome, obesity, and type 2 diabetes. Consequently, the inhibition of 11β-HSD1 is considered a promising therapeutic strategy for these conditions. medchemexpress.com Numerous pharmaceutical research programs have focused on developing selective 11β-HSD1 inhibitors, and several candidates have advanced into clinical trials. medchemexpress.commdpi.com

While the quinazoline scaffold is versatile and has been adapted for a multitude of biological targets, a review of the available scientific literature from the conducted searches does not indicate that derivatives of this compound have been specifically investigated or identified as inhibitors of 11β-HSD1. The development of inhibitors for this enzyme has largely focused on other chemical classes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitution at Positions C-2, C-4, C-6, and C-7 on Biological Activity

The biological activity of the 2,7-dichloroquinazolin-4-amine scaffold is exquisitely sensitive to substitutions at several key positions on the quinazoline (B50416) ring. The inherent presence of chlorine atoms at C-2 and C-7, along with the amino group at C-4, provides a foundational framework upon which further molecular refinements can be made to optimize potency and selectivity.

Role of Halogen and Amine Substituents

The chlorine atom at the C-7 position significantly influences the electronic properties of the quinazoline ring and can be critical for target engagement. For instance, in the analogous 4-aminoquinoline (B48711) series, a 7-chloro substituent is often essential for antimalarial activity. This electron-withdrawing group can affect the pKa of the quinazoline nitrogens, which in turn can influence cellular uptake and interaction with the target protein. Studies on related quinazoline structures, such as 6-chloro-4-aminoquinazoline-2-carboxamide derivatives developed as p21-activated kinase 4 (PAK4) inhibitors, have shown that the position of the chloro group is a determinant of selectivity. While a 6-chloro substitution can confer high selectivity, a 7-chloro derivative, though potent, may exhibit reduced selectivity. nih.gov

The 4-amino group is a critical pharmacophoric element, often involved in key hydrogen bonding interactions within the active site of target proteins. Modifications at this position, by introducing various alkyl or aryl substituents, have a profound impact on biological activity. The nature and size of the substituent can dictate the potency and selectivity of the resulting compound.

Influence of Electron-Donating and Electron-Withdrawing Groups

When an aryl group is attached to the 4-amino position, forming a 4-anilinoquinazoline (B1210976) scaffold, the electronic nature of the substituents on this aryl ring can significantly modulate biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the aniline (B41778) ring and its ability to interact with the target.

In many kinase inhibitor series based on the 4-anilinoquinazoline scaffold, the presence of small, electron-withdrawing groups on the aniline ring is beneficial for activity. For example, in the development of epidermal growth factor receptor (EGFR) inhibitors, substitutions with groups like halogens or cyano at the meta or para positions of the 4-anilino ring often lead to enhanced potency. Conversely, bulky or strongly electron-donating groups can be detrimental to activity, potentially due to steric hindrance or unfavorable electronic interactions within the binding pocket.

Stereochemical Considerations and Chiral Centers (if applicable to derivatives)

While this compound itself is achiral, the introduction of chiral centers through substitution, particularly at the C-4 amino position, can lead to stereoisomers with differential biological activity and pharmacokinetic profiles. If a substituent bearing a chiral center is introduced, it is common for one enantiomer or diastereomer to exhibit significantly higher potency than the others. This stereoselectivity arises from the specific three-dimensional arrangement of atoms that allows for optimal interaction with the chiral environment of the biological target, such as the active site of an enzyme. Therefore, when developing derivatives of this compound with chiral side chains, the separation and individual evaluation of the stereoisomers are crucial steps in identifying the most active and selective compound.

Effects of Heterocyclic Moiety Introduction on Activity and Selectivity

For example, incorporating a pyrazole (B372694) ring at the 4-amino position has been a successful strategy in the design of potent kinase inhibitors. In the development of PAK4 inhibitors from a 2,4-diaminoquinazoline series, the introduction of a 4-((1H-pyrazol-3-yl)amino) group was a key modification that, in combination with a C-2 carboxamide, led to highly potent and selective compounds. nih.gov The pyrazole moiety can engage in specific hydrogen bonding patterns and occupy distinct pockets within the kinase active site, thereby enhancing binding affinity and contributing to selectivity against other kinases.

Correlation Between Structural Modifications and Pharmacokinetic Profile

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critically influenced by its structural features. For derivatives of this compound, modifications aimed at improving biological potency must be balanced with maintaining favorable pharmacokinetic properties.

Structural modifications, such as the introduction of polar groups or heterocyclic moieties, can significantly impact a compound's solubility and permeability, which are key determinants of oral bioavailability. For instance, while increasing lipophilicity can sometimes enhance cell permeability and potency, it can also lead to poor solubility and increased metabolic liability.

Metabolic stability is another crucial aspect. The quinazoline core and its substituents can be susceptible to metabolism by cytochrome P450 enzymes. Strategic modifications, such as blocking potential sites of metabolism by introducing halogens or other stable groups, can improve metabolic stability and prolong the in vivo half-life of the compound. For example, in a series of 2-aminoquinazolin-4-(3H)-one derivatives, N-acetylation was shown to improve in vivo pharmacokinetic profiles, leading to higher exposure. scispace.com

The following table summarizes the general impact of structural modifications on the pharmacokinetic properties of quinazoline derivatives:

| Structural Modification | Potential Impact on Pharmacokinetic Profile |

| Introduction of Polar Groups (e.g., -OH, -COOH) | Increased aqueous solubility; potentially decreased cell permeability. |

| Introduction of Lipophilic Groups (e.g., alkyl, aryl) | Increased cell permeability; potentially decreased aqueous solubility and increased metabolic clearance. |

| Introduction of Heterocyclic Moieties | Can modulate solubility, permeability, and metabolic stability depending on the nature of the heterocycle. |

| Blocking Sites of Metabolism (e.g., fluorination) | Increased metabolic stability and in vivo half-life. |

Design Principles for Modulating Selectivity and Efficacy

The design of selective and efficacious inhibitors based on the this compound scaffold relies on a deep understanding of the SAR and the three-dimensional structure of the target protein. Key design principles include:

Exploiting Unique Features of the Target's Active Site: Selectivity can be achieved by designing substituents that interact with specific amino acid residues or sub-pockets that are unique to the target enzyme and not conserved in closely related off-target proteins. Structure-based drug design, utilizing X-ray crystallography and molecular modeling, is an invaluable tool in this process. acs.org

Modulating the Conformation of the Molecule: The rigidity or flexibility of the substituents can influence how the molecule binds to the target. Introducing rigid linkers or cyclic structures can lock the molecule into a bioactive conformation, which can enhance both potency and selectivity.

Balancing Potency and Physicochemical Properties: Efficacy is not solely dependent on high potency. A successful drug candidate must also possess a favorable ADME profile. Therefore, a multi-parameter optimization approach is necessary, where improvements in potency are considered alongside properties such as solubility, permeability, and metabolic stability.

Targeting Specific Interactions: The 4-amino group is a crucial hinge-binding element in many kinase inhibitors. Maintaining this interaction while modifying other parts of the molecule to extend into different regions of the ATP-binding pocket is a common strategy to enhance both affinity and selectivity.

Mechanism of Action Moa Elucidation